![molecular formula C10H13N B105283 2,3,4,5-Tetrahydro-1H-benzo[c]azepin CAS No. 7216-22-0](/img/structure/B105283.png)

2,3,4,5-Tetrahydro-1H-benzo[c]azepin

Übersicht

Beschreibung

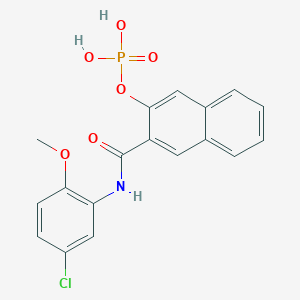

2,3,4,5-Tetrahydro-1H-benzo[c]azepin ist eine organische Verbindung mit der Summenformel C10H13N. Sie gehört zur Klasse der Benzazepine, die sich durch einen Benzolring auszeichnen, der mit einem Azepinring verschmolzen ist.

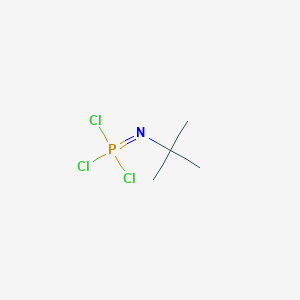

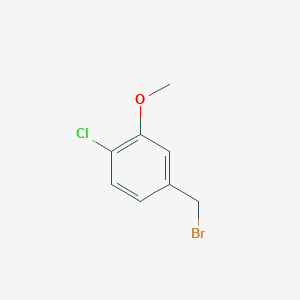

Synthesewege und Reaktionsbedingungen:

Cyclisierungsmethode: Eine gängige Methode zur Synthese von this compound beinhaltet die Cyclisierung geeigneter Vorläufer.

Reduktive Aminierung: Eine weitere Methode beinhaltet die reduktive Aminierung von Ketonen.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Die oben genannten Methoden können mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse für industrielle Anwendungen hochskaliert werden.

Reaktionstypen:

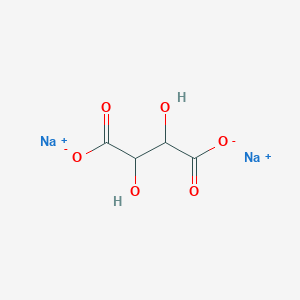

Oxidation: this compound kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzol- oder Azepinring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Elektrophile und Nucleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese verschiedener industrieller Chemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es als Agonist des 5HT2C-Rezeptors die Serotonin-Signalwege modulieren, die an verschiedenen physiologischen Prozessen beteiligt sind . Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen Derivat und seiner Anwendung variieren.

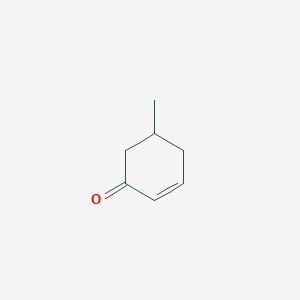

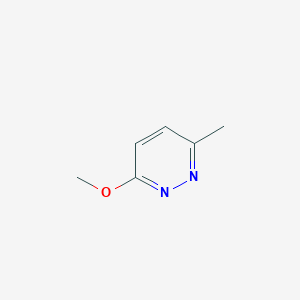

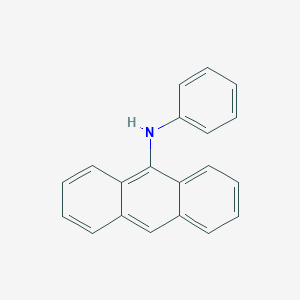

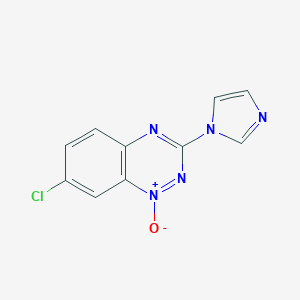

Ähnliche Verbindungen:

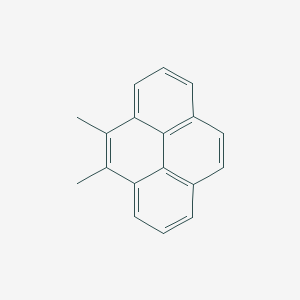

1-Benzazepin: Enthält einen Benzolring, der an einer anderen Stelle mit einem Azepinring verschmolzen ist.

2-Benzazepin: Ein weiteres Isomer mit einem anderen Verschmelzungsmuster.

3-Benzazepin: Noch ein weiteres Isomer mit einem einzigartigen Verschmelzungsmuster.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Verschmelzungsmusters und der daraus resultierenden chemischen Eigenschaften einzigartig. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, da es im Vergleich zu seinen Isomeren eine unterschiedliche Reaktivität und biologische Aktivität aufweisen kann.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrahydro-1H-benzo[c]azepine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and G protein-coupled receptors (GPCRs). It plays a significant role in mood regulation, anxiety, and appetite.

Mode of Action

2,3,4,5-Tetrahydro-1H-benzo[c]azepine acts as an agonist of the 5HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2,3,4,5-Tetrahydro-1H-benzo[c]azepine binds to the 5HT2C receptor, activating it to produce a response.

Vergleich Mit ähnlichen Verbindungen

1-Benzazepine: Contains a benzene ring fused to an azepine ring at different positions.

2-Benzazepine: Another isomer with a different fusion pattern.

3-Benzazepine: Yet another isomer with a unique fusion pattern.

Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is unique due to its specific fusion pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its isomers.

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQBPWRTJNBBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440260 | |

| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-22-0 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

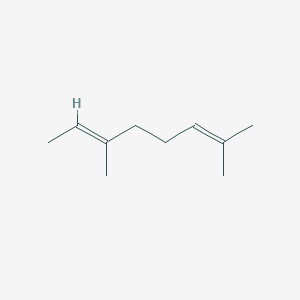

Q1: What is a practical method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines?

A: Recent research [] outlines a novel method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines. This method utilizes a reaction sequence starting with N-allyl-N-(2-halobenzyl)-acetamides and derivatives in liquid ammonia. Upon irradiation and introduction of nucleophiles like Me3Sn(-), Ph2P(-), or O2NCH2(-), the reaction yields the desired substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines.

Q2: What is the proposed mechanism behind this synthesis, and how is it supported?

A: The proposed mechanism hinges on the formation of aryl radicals from the starting materials. These radicals then undergo a 7-endo intramolecular cyclization by attacking a double bond. This forms aliphatic radicals, which participate in a S(RN)1 chain reaction, ultimately producing the substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines as the main product []. This proposed mechanism is supported by Density Functional Theory (DFT) modeling. The computational study helps to explain the observed product distribution based on the structure of the intermediate aliphatic radicals and the kinetics of their formation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.